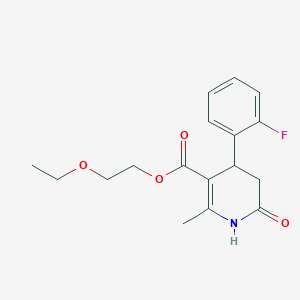![molecular formula C18H29N3O4S B5411956 4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide](/img/structure/B5411956.png)
4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide, commonly known as EPN, is a chemical compound that belongs to the class of sulfonamides. EPN is synthesized by reacting 4-chloro-3-methylbenzenesulfonyl chloride with N-isopropyl-4-ethyl-1,2-diaminopropane in the presence of a base. EPN has been extensively studied for its scientific research applications, and it has shown promising results in various fields.
作用機序
EPN is an AChE inhibitor, which means that it inhibits the activity of the enzyme acetylcholinesterase. AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in various physiological processes, including muscle contraction, cognition, and memory. By inhibiting AChE, EPN increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.
Biochemical and Physiological Effects:
EPN has been shown to have various biochemical and physiological effects. It increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This results in various physiological effects, including increased muscle contraction, improved cognitive function, and enhanced memory. EPN has also been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
EPN has several advantages for lab experiments. It is a well-established AChE inhibitor and has been extensively studied for its scientific research applications. EPN is also relatively easy to synthesize and is available in high purity. However, EPN also has some limitations. It is a potent AChE inhibitor and can cause toxicity at high doses. Furthermore, EPN has a relatively short half-life, which limits its use in long-term experiments.
将来の方向性
EPN has shown promising results in various fields, and there are several future directions for its use in scientific research. One potential application of EPN is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. EPN has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress. Furthermore, EPN can enhance cholinergic neurotransmission, which is impaired in Alzheimer's disease. Another potential application of EPN is in the development of new drugs that target AChE. EPN can be used as a tool to investigate the mechanism of action of various AChE inhibitors and can help in the development of more potent and selective inhibitors. Overall, EPN has great potential for use in scientific research, and its future applications are promising.
Conclusion:
In conclusion, 4-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-N-isopropyl-3-methylbenzenesulfonamide, or EPN, is a well-established AChE inhibitor that has been extensively studied for its scientific research applications. EPN has several advantages for lab experiments, including its availability in high purity and its relatively easy synthesis method. EPN has shown promising results in various fields, including neuroscience, pharmacology, and toxicology. Its future applications are promising, and it has the potential to be used in the treatment of neurodegenerative diseases and in the development of new drugs that target AChE.
合成法
The synthesis of EPN involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with N-isopropyl-4-ethyl-1,2-diaminopropane in the presence of a base. The reaction takes place in anhydrous conditions, and the product is obtained in high yield and purity. The synthesis method of EPN is well-established and has been optimized for large-scale production.
科学的研究の応用
EPN has been extensively studied for its scientific research applications. It has shown promising results in various fields, including neuroscience, pharmacology, and toxicology. EPN has been used as a tool to study the role of acetylcholinesterase (AChE) in the central nervous system. It has also been used to investigate the mechanism of action of various drugs that target AChE.
特性
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-2-oxoethoxy]-3-methyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-5-20-8-10-21(11-9-20)18(22)13-25-17-7-6-16(12-15(17)4)26(23,24)19-14(2)3/h6-7,12,14,19H,5,8-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGACOQAUTQDIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-hydroxy-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5411878.png)

![N-[1,1-dimethyl-2-oxo-2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B5411885.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]azocane](/img/structure/B5411894.png)
![2-[(4-methylphenyl)amino]-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)acetohydrazide](/img/structure/B5411896.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]isoleucine hydrochloride](/img/structure/B5411903.png)
![3-{2-[4-(dimethylamino)-2-pyridin-3-yl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5411917.png)
![N-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5411923.png)
![2'-butyl-1-[1-(6-methylpyridin-3-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5411936.png)
![1-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-3-ol](/img/structure/B5411942.png)
![4-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5411945.png)

![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5411962.png)
![2-(3-chlorophenyl)-5-methyl-4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5411963.png)